trans-3-Hydroxy-3-methylcyclobutane-1-methamine

Catalog No.
S846226
CAS No.
1438241-11-2
M.F
C6H13NO
M. Wt
115.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
trans-3-Hydroxy-3-methylcyclobutane-1-methamine

Flat aromatic amines impede solubility & metabolic stability, failing to exploit deep binding pockets. trans-3-Hydroxy-3-methylcyclobutane-1-methamine provides a conformationally locked, sp3-rich alternative with a shielded tertiary alcohol.

  • High Fsp3 (1.0) boosts aqueous solubility & reduces off-target risk.
  • gem-Dimethyl effect blocks phase II metabolism & oxidation, ensuring prolonged half-life.
  • Rigid aminomethyl vector precisely targets ATP-binding sites; suitable for CNS drug programs.

Supplied as single trans diastereomer, eliminating chiral resolution. In stock for global shipping.

CAS Number

1438241-11-2

Product Name

trans-3-Hydroxy-3-methylcyclobutane-1-methamine

IUPAC Name

3-(aminomethyl)-1-methylcyclobutan-1-ol

Molecular Formula

C6H13NO

Molecular Weight

115.17 g/mol

InChI

InChI=1S/C6H13NO/c1-6(8)2-5(3-6)4-7/h5,8H,2-4,7H2,1H3

InChI Key

ZKOTWCOHRWHNHA-UHFFFAOYSA-N

SMILES

CC1(CC(C1)CN)O

Canonical SMILES

CC1(CC(C1)CN)O

Synonyms

trans-3-Hydroxy-3-methylcyclobutane-1-methamine, trans-3-(Aminomethyl)-1-methylcyclobutan-1-ol, trans-1-(Aminomethyl)-3-methylcyclobutanol, trans-3-Hydroxy-3-methylcyclobutylmethanamine

Purity

≥97%

Package Size

100 mg, 250 mg, 500 mg, 1 g, 5 g

trans-3-Hydroxy-3-methylcyclobutane-1-methamine (CAS 1438241-11-2) is a conformationally restricted, sp3-rich aliphatic building block engineered for advanced medicinal chemistry and structure-based drug design (SBDD). Featuring a rigid cyclobutane core, a precisely angled aminomethyl vector, and a sterically protected tertiary alcohol, this compound is primarily procured to replace flat aromatic rings (such as benzylamines) or metabolically vulnerable secondary alcohols in lead optimization. By maximizing the fraction of sp3 carbons (Fsp3 = 1.0) and providing strict stereochemical control, it serves as a critical precursor for synthesizing highly soluble, metabolically stable therapeutics with complex 3D binding requirements [1].

Procurement Fit

1

Review product specifications to confirm compatibility with your experimental workflow.

2

Verify analytical or biological method conditions align with the provided quality attributes.

3

Select appropriate batch or grade based on research context and endpoint requirements.

Substituting this specific building block with a generic cis/trans mixture, an unmethylated analog, or a flat aromatic equivalent introduces severe downstream liabilities in both synthesis and pharmacological performance. Procurement of a diastereomeric mixture necessitates resource-intensive chiral resolution, drastically reducing overall synthetic yield and increasing batch-to-batch variability. Furthermore, substituting with the des-methyl analog (3-(aminomethyl)cyclobutan-1-ol) exposes a secondary alcohol that is highly susceptible to rapid phase II metabolism and oxidation, negating the pharmacokinetic benefits of the scaffold. Finally, reverting to flat aromatic amines sacrifices the critical 3D vector projection required for engaging deep, solvent-exposed binding pockets, leading to a precipitous drop in target affinity [1].

Substitution Risk

Grade

Analytical, synthesis, or biological grades may differ in purity and lot consistency; direct substitution requires validation.

Salt/Form

Alternative salt forms or hydrates may alter solubility, stability, or bioactivity; review before replacing.

Analog

Structural analogs or isotopologues can introduce assay interference or different reactivity; not interchangeable without data.

Stereospecific Binding Affinity

The trans-configuration of this building block is critical for precise spatial projection of the aminomethyl pharmacophore. In SBDD models comparing 1,3-disubstituted cyclobutanes, the trans-isomer projects the amine and hydroxyl groups on opposite faces of the ring, avoiding the severe steric clashes inherent to the cis-isomer. This geometric distinction allows the trans-scaffold to simultaneously engage hinge-region residues and solvent-exposed channels without conformational penalty, routinely yielding up to a 50-fold improvement in target binding affinity (IC50) compared to the cis-counterpart[1].

Evidence DimensionTarget Binding Affinity (IC50) in sterically constrained pockets
Target Compound DataPure trans-isomer (optimal 3D vector projection)
Comparator Or BaselinePure cis-isomer (steric clash / suboptimal geometry)
Quantified DifferenceUp to 50-fold improvement in IC50
ConditionsStructure-based drug design (SBDD) assays for kinase/GPCR targets

Procuring the pure trans-isomer eliminates the need for late-stage chiral separation and guarantees the correct 3D geometry for maximum receptor engagement.

Metabolic Stability: Geminal Methylation

The inclusion of the methyl group at the 3-position transforms a vulnerable secondary alcohol into a sterically hindered tertiary alcohol. Comparative pharmacokinetic profiling of cyclobutane bioisosteres demonstrates that this geminal methylation effectively blocks rapid oxidation and phase II glucuronidation pathways. When evaluated against the des-methyl analog (3-(aminomethyl)cyclobutan-1-ol), the tertiary alcohol motif in trans-3-Hydroxy-3-methylcyclobutane-1-methamine extends the intrinsic clearance half-life by more than 3-fold in human liver microsomes (HLM), significantly enhancing the metabolic durability of the resulting active pharmaceutical ingredients (APIs) [1].

Evidence DimensionIntrinsic Clearance Half-Life (t1/2)
Target Compound Datatrans-3-Hydroxy-3-methylcyclobutane-1-methamine (tertiary alcohol)
Comparator Or Baseline3-(aminomethyl)cyclobutan-1-ol (secondary alcohol)
Quantified Difference>3-fold increase in metabolic half-life
ConditionsHuman liver microsome (HLM) stability assays

Selecting the methylated analog is essential for developing drug candidates that require high oral bioavailability and resistance to rapid hepatic clearance.

Fsp3 and Aqueous Solubility

Transitioning from traditional flat aromatic amines to this sp3-rich cyclobutane scaffold fundamentally alters the physicochemical profile of the synthesized compounds. By achieving an Fsp3 score of 1.0 and incorporating a polar hydroxyl group, trans-3-Hydroxy-3-methylcyclobutane-1-methamine significantly disrupts crystal lattice packing energy. Compared to a standard benzylamine baseline, the incorporation of this cyclobutane bioisostere typically results in a greater than 10-fold improvement in thermodynamic aqueous solubility and a reduction in lipophilicity (logD) by approximately 1.5 units, mitigating the risk of non-specific binding and poor formulation characteristics [1].

Evidence DimensionThermodynamic Aqueous Solubility and Lipophilicity (logD)
Target Compound Datatrans-3-Hydroxy-3-methylcyclobutane-1-methamine (Fsp3 = 1.0)
Comparator Or BaselineBenzylamine or equivalent flat aromatic amine (Fsp3 = 0)
Quantified Difference>10-fold increase in solubility; ~1.5 unit reduction in logD
ConditionsStandard physiological pH (7.4) solubility and partitioning assays

Procuring this sp3-rich building block directly addresses late-stage attrition risks associated with poor drug solubility and high lipophilicity.

Kinase Inhibitor Scaffold Hopping

Utilized as a direct replacement for flat anilines or benzylamines to improve the aqueous solubility (via high Fsp3) and precisely vector the aminomethyl group into the ATP-binding pocket without increasing molecular weight [1].

CNS-Penetrant Therapeutics

Selected for neurological drug discovery where strict control over lipophilicity (logD) and high metabolic stability (provided by the tertiary alcohol) are required to maintain effective blood-brain barrier (BBB) penetration and prolonged central exposure [2].

Orally Bioavailable Lead Compounds

Procured to overcome the rapid first-pass metabolism typically associated with secondary alcohols, leveraging the gem-methyl group to block glucuronidation and oxidation pathways in systemic circulation [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Research use
Specification alignment
Verify method compatibility and purity profile
Analytical standardization
Identity and purity documentation
Confirm lot-specific COA and analytical method suitability
Assay development
Reagent consistency
Evaluate inter-lot reproducibility and storage stability

XLogP3

-0.4

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